molecular formula C8H9NO3 B015975 4-Amino-2-methoxybenzoic acid CAS No. 2486-80-8

4-Amino-2-methoxybenzoic acid

Cat. No.: B015975
CAS No.: 2486-80-8
M. Wt: 167.16 g/mol
InChI Key: OLJXRTRRJSMURJ-UHFFFAOYSA-N
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Description

4-Amino-2-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its biological activity, influencing its binding to enzymes and receptors. The compound may exert its effects through various pathways, including inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison: 4-Amino-2-methoxybenzoic acid is unique due to the specific positioning of the amino and methoxy groups on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-amino-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJXRTRRJSMURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179564
Record name 4-Amino-o-anisic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2486-80-8
Record name 4-Amino-2-methoxybenzoic acid
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Record name 4-Amino-o-anisic acid
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Record name 4-Amino-2-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4-amino-2-methoxy benzoic acid methyl ester (5 g; 27 mmol) in THF/H2O (125 mL/25 mL) was added LiOH (4.8 g; 200 mmol) and the slurry was refluxed for 3.5 hours. The reaction mixture was neutralized using 4 M HCl (aq) and the resulting precipitate isolated by filtration and washed with H2O (2×15 mL) to give 3.26 g (80%) of an off-white solid. Mp. 144-146° C.
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Yield
80%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Amino-2-methoxybenzoic acid used in the synthesis of compounds targeting the 5-HT3 receptor?

A1: this compound is a key building block in the synthesis of (S)-iodozacopride, a potent and selective antagonist of the 5-HT3 receptor [, ]. It serves as a precursor to deschloro-(S)-zacopride, which can then be radioiodinated to produce (S)-[125I]iodozacopride for use in binding studies. [] This approach allows researchers to investigate the affinity and selectivity of potential drug candidates for the 5-HT3 receptor, a target implicated in various neurological and gastrointestinal disorders.

Q2: How do the properties of this compound influence its use in polymer composites?

A2: this compound (AMBA) acts as an additive in maleic anhydride-grafted ethylene-propylene-diene terpolymer/zinc oxide (EPDM-g-MAH/ZnO) composites, significantly impacting their properties even at low concentrations (0.5 phr) []. The addition of AMBA reduces both the percent crystallinity and apparent crosslink density of the composite, with the former being influenced by the pKa value of AMBA. This modification leads to an overall improvement in the basic tensile properties of the composite material. []

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